3-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
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Overview
Description
3-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Chlorination: The benzimidazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Methylation: The chlorinated benzimidazole is methylated using methyl iodide or dimethyl sulfate.
Pyridinone Formation: The final step involves the formation of the pyridinone ring, which can be achieved through a cyclization reaction with a suitable precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the benzimidazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a benzimidazole N-oxide, while substitution could result in various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzimidazole derivatives.
Medicine: Potential use as an antimicrobial, antiviral, or anticancer agent.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various enzymes and receptors, inhibiting their activity or modulating their function. This can involve binding to the active site of an enzyme or interacting with a receptor to block or activate its signaling pathway.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
5-chloro-1-methylbenzimidazole: A closely related compound with similar properties.
2-pyridinone: Another related compound that shares the pyridinone ring structure.
Uniqueness
3-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is unique due to the combination of the benzimidazole and pyridinone rings, which can confer distinct chemical and biological properties. This dual-ring structure may enhance its binding affinity to biological targets and improve its stability and solubility compared to simpler analogs.
Properties
IUPAC Name |
3-(5-chloro-1-methylbenzimidazol-2-yl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-17-11-5-4-8(14)7-10(11)16-12(17)9-3-2-6-15-13(9)18/h2-7H,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPINHKJFXZTBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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